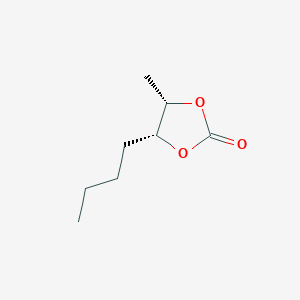

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one

Beschreibung

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is a chiral cyclic carbonate derivative characterized by a 1,3-dioxolan-2-one core substituted with a butyl group at the 4-position and a methyl group at the 5-position. The stereochemistry (4R,5S) imparts distinct conformational and reactivity profiles, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its structure features a planar carbonyl group (C=O) at the 2-position, with the butyl and methyl substituents influencing steric and electronic properties .

Eigenschaften

CAS-Nummer |

918819-63-3 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

(4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-7-6(2)10-8(9)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |

InChI-Schlüssel |

GAUORQCLQBRUEA-NKWVEPMBSA-N |

Isomerische SMILES |

CCCC[C@@H]1[C@@H](OC(=O)O1)C |

Kanonische SMILES |

CCCCC1C(OC(=O)O1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one typically involves the reaction of butyl and methyl-substituted precursors under controlled conditions. One common method involves the use of a dioxolane ring-forming reaction, where a butyl-substituted aldehyde reacts with a methyl-substituted diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Butyl- oder Methylgruppen auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Substituierte Dioxolane.

Wissenschaftliche Forschungsanwendungen

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als chirales Bauelement bei der Synthese komplexer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als chiraler Ligand in enzymkatalysierten Reaktionen.

Medizin: Erfolgt die Erforschung seines potenziellen Einsatzes in der Medikamentenentwicklung, insbesondere bei der Synthese chiraler Medikamente.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien mit spezifischen stereochemischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine chiralen Zentren. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren beeinflussen, was zu verschiedenen biologischen Wirkungen führt. Die Dioxolanringstruktur der Verbindung ermöglicht es ihr, in spezifische Bindungsstellen zu passen und die Aktivität der Zielmoleküle zu modulieren.

Ähnliche Verbindungen:

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinon: Eine weitere chirale Verbindung mit einer ähnlichen Dioxolanringstruktur.

(2R,3R,4R,5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropyliden-6-CyctohexyI-Hexansäure: Eine Verbindung mit mehreren chiralen Zentren und ähnlichen stereochemischen Eigenschaften.

Einzigartigkeit: (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-on ist aufgrund seiner spezifischen Butyl- und Methylsubstitutionen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Seine chiralen Zentren machen es besonders wertvoll für Anwendungen, die eine präzise stereochemische Kontrolle erfordern.

Wirkmechanismus

The mechanism of action of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s dioxolane ring structure allows it to fit into specific binding sites, modulating the activity of target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3-Dioxolan-2-one Derivatives

Table 1: Structural and Substituent Comparisons

Key Observations :

- Steric Effects : The butyl and methyl groups in the target compound introduce moderate steric bulk compared to smaller substituents like fluorine or chlorine in analogues. This bulk may slow nucleophilic ring-opening reactions compared to more compact derivatives .

- Electronic Effects : Alkyl substituents (butyl/methyl) are electron-donating, stabilizing the carbonyl group, whereas chlorine and fluorine substituents are electron-withdrawing, increasing electrophilicity at the carbonyl carbon .

- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., and ) exhibit enhanced solubility in polar solvents due to hydrogen-bonding interactions, unlike the hydrophobic alkyl-substituted target compound .

Stereochemical and Conformational Differences

The (4R,5S) configuration enforces a specific puckering geometry in the 1,3-dioxolan-2-one ring. Cremer and Pople’s puckering parameters (amplitude q and phase angle φ) can quantify deviations from planarity . For example:

- Fluorinated Analogues : The compact fluorine atoms in rel-(4R,5S)-4,5-difluoro-1,3-dioxolan-2-one allow tighter ring puckering (q ~ 0.5 Å), whereas the butyl group in the target compound may induce larger q values due to steric repulsion .

- Chlorinated Derivatives : The dichloro-dimethyl analogue () exhibits restricted pseudorotation due to steric clashes between chlorine and methyl groups, contrasting with the more flexible butyl-methyl substitution in the target .

Biologische Aktivität

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is a chiral compound belonging to the class of 1,3-dioxolanes. Its unique structure and stereochemistry endow it with potential biological activities, making it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₄O₃. The compound features a five-membered dioxolane ring with substituents that influence its biological activity. The stereochemistry at the 4 and 5 positions is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that various 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. Specifically, this compound has been tested against several pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 625 µg/mL |

| Staphylococcus epidermidis | Antibacterial | 1250 µg/mL |

| Enterococcus faecalis | Antibacterial | 625 µg/mL |

| Pseudomonas aeruginosa | Antibacterial | 1250 µg/mL |

| Candida albicans | Antifungal | 500 µg/mL |

These findings indicate that the compound possesses noteworthy antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. The presence of the dioxolane ring suggests potential interactions with enzymes or receptors involved in cell wall synthesis or integrity.

Case Studies

A study focused on the synthesis and biological evaluation of various dioxolane derivatives found that those with specific substituents exhibited enhanced antimicrobial properties. For instance, modifications to the alkyl chain length and branching significantly influenced the MIC values against different bacterial strains .

Another investigation assessed the structure-activity relationship (SAR) of dioxolane compounds. It was observed that increasing hydrophobicity by extending the butyl group improved antibacterial efficacy against Staphylococcus species while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.